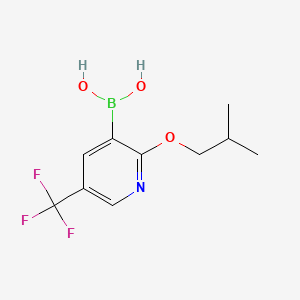

2-Isobutoxy-5-(trifluoromethyl)pyridine-3-boronic acid

Description

Properties

IUPAC Name |

[2-(2-methylpropoxy)-5-(trifluoromethyl)pyridin-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BF3NO3/c1-6(2)5-18-9-8(11(16)17)3-7(4-15-9)10(12,13)14/h3-4,6,16-17H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNIVHYIBMDZMCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1OCC(C)C)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00681616 | |

| Record name | [2-(2-Methylpropoxy)-5-(trifluoromethyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218790-68-1 | |

| Record name | B-[2-(2-Methylpropoxy)-5-(trifluoromethyl)-3-pyridinyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1218790-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-(2-Methylpropoxy)-5-(trifluoromethyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Isobutoxy-5-(trifluoromethyl)pyridine-3-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route for 2-Isobutoxy-5-(trifluoromethyl)pyridine-3-boronic acid, a key building block in medicinal chemistry. The synthesis is based on established chemical principles for analogous compounds, offering a robust framework for its preparation.

Introduction

This compound is a valuable reagent in organic synthesis, particularly in the development of novel pharmaceutical agents. The trifluoromethyl group can enhance the metabolic stability and lipophilicity of a molecule, while the boronic acid moiety allows for versatile carbon-carbon bond formation through Suzuki-Miyaura cross-coupling reactions. The isobutoxy group further modulates the compound's physicochemical properties. This guide outlines a plausible and detailed multi-step synthesis for this compound.

Proposed Synthetic Pathway

The proposed synthesis commences with a commercially available trifluoromethylpyridine derivative, proceeding through halogenation, nucleophilic substitution to introduce the isobutoxy group, and finally, a lithium-halogen exchange followed by borylation to yield the target boronic acid.

Diagram of the Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following protocols are based on general procedures for similar transformations and may require optimization for this specific substrate.

Step 1: Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine

This step involves the chlorination of 2-chloro-5-(trifluoromethyl)pyridine. The synthesis of various trifluoromethylpyridines often starts from precursors like 3-picoline, which can be converted to 2-chloro-5-(trifluoromethyl)pyridine through a series of chlorination and fluorination reactions.[1][2]

-

Materials: 2-chloro-5-(trifluoromethyl)pyridine, chlorine gas or another chlorinating agent, appropriate solvent (e.g., high-boiling point chlorinated solvent), and potentially a catalyst.

-

Procedure:

-

In a suitable reaction vessel, dissolve 2-chloro-5-(trifluoromethyl)pyridine in the chosen solvent.

-

Heat the solution to the desired reaction temperature.

-

Introduce the chlorinating agent. The reaction progress should be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by distillation or chromatography, to yield 2,3-dichloro-5-(trifluoromethyl)pyridine.

-

Step 2: Synthesis of 3-Chloro-2-isobutoxy-5-(trifluoromethyl)pyridine

This step involves a nucleophilic aromatic substitution to introduce the isobutoxy group.

-

Materials: 2,3-dichloro-5-(trifluoromethyl)pyridine, isobutanol, sodium hydride (NaH), and an anhydrous aprotic solvent like Tetrahydrofuran (THF) or Dimethylformamide (DMF).

-

Procedure:

-

To a stirred suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere, add isobutanol dropwise.

-

Allow the mixture to stir at room temperature for 30 minutes to form the sodium isobutoxide.

-

Add a solution of 2,3-dichloro-5-(trifluoromethyl)pyridine in THF to the alkoxide solution.

-

Heat the reaction mixture to reflux and monitor its progress by TLC or GC.

-

After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure, and purify the crude product by column chromatography to obtain 3-chloro-2-isobutoxy-5-(trifluoromethyl)pyridine.

-

Step 3: Synthesis of this compound

The final step is a lithium-halogen exchange followed by borylation. This is a common method for the synthesis of aryl and heteroaryl boronic acids.[3]

-

Materials: 3-chloro-2-isobutoxy-5-(trifluoromethyl)pyridine, n-butyllithium (n-BuLi) in hexanes, triisopropyl borate, anhydrous THF, and 1M hydrochloric acid (HCl).

-

Procedure:

-

Under an inert atmosphere, dissolve 3-chloro-2-isobutoxy-5-(trifluoromethyl)pyridine in anhydrous THF and cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium dropwise, ensuring the temperature remains below -70 °C. Stir the mixture at -78 °C for 1 hour.

-

Add triisopropyl borate dropwise, again maintaining the temperature below -70 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by adding 1M HCl solution and stir vigorously for 1 hour.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure. The crude product can be purified by recrystallization to yield this compound as a solid.

-

Data Presentation

The following table summarizes the expected materials and typical yields for each step of the synthesis. Note that these are estimated values based on similar reactions reported in the literature and would require experimental validation.

| Step | Starting Material | Key Reagents | Product | Typical Yield (%) |

| 1 | 2-Chloro-5-(trifluoromethyl)pyridine | Chlorinating agent | 2,3-Dichloro-5-(trifluoromethyl)pyridine | 60-80 |

| 2 | 2,3-Dichloro-5-(trifluoromethyl)pyridine | Isobutanol, NaH | 3-Chloro-2-isobutoxy-5-(trifluoromethyl)pyridine | 70-90 |

| 3 | 3-Chloro-2-isobutoxy-5-(trifluoromethyl)pyridine | n-BuLi, Triisopropyl borate | This compound | 50-70 |

Conclusion

The outlined synthetic route provides a practical and scalable approach for the preparation of this compound. The methodologies are based on well-established and reliable chemical transformations. Researchers and drug development professionals can use this guide as a foundation for the synthesis of this and other structurally related compounds for their research and development activities. It is important to note that all experimental work should be conducted with appropriate safety precautions in a well-ventilated fume hood.

References

An In-depth Technical Guide to 2-Isobutoxy-5-(trifluoromethyl)pyridine-3-boronic acid

This technical guide provides a comprehensive overview of the characterization, synthesis, and potential applications of 2-Isobutoxy-5-(trifluoromethyl)pyridine-3-boronic acid, a key building block for researchers, scientists, and professionals in drug development. This document details its physicochemical properties, predicted spectral data based on analogous compounds, a plausible synthetic route, and its utility in cross-coupling reactions.

Core Compound Characterization

This compound is a substituted pyridine derivative incorporating an isobutoxy group, a trifluoromethyl moiety, and a boronic acid functional group. These features make it a valuable reagent in medicinal chemistry and materials science, offering unique properties for molecular design and synthesis. The trifluoromethyl group can enhance metabolic stability and lipophilicity, while the boronic acid functionality allows for versatile carbon-carbon bond formation through reactions like the Suzuki-Miyaura coupling.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 1218790-68-1 | Commercial Supplier Data |

| Molecular Formula | C₁₀H₁₃BF₃NO₃ | Commercial Supplier Data[1] |

| Molecular Weight | 263.02 g/mol | Commercial Supplier Data[1] |

| Appearance | White to off-white solid (Predicted) | N/A |

| Melting Point | Not available | N/A |

| Solubility | Soluble in organic solvents like DMSO and methanol (Predicted) | N/A |

Predicted Spectral Data

Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.6 | s | 1H | H-6 (Pyridine) |

| ~8.2 | s | 1H | H-4 (Pyridine) |

| ~4.1 | d | 2H | -OCH₂- |

| ~2.0 | m | 1H | -CH(CH₃)₂ |

| ~1.0 | d | 6H | -CH(CH₃)₂ |

| ~8.1 (broad s) | 2H | B(OH)₂ |

Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C-2 (Pyridine) |

| ~150 (q, J ≈ 35 Hz) | C-5 (Pyridine) |

| ~148 | C-6 (Pyridine) |

| ~140 | C-4 (Pyridine) |

| ~122 (q, J ≈ 272 Hz) | -CF₃ |

| ~110 (C-B bond) | C-3 (Pyridine) |

| ~75 | -OCH₂- |

| ~28 | -CH(CH₃)₂ |

| ~19 | -CH(CH₃)₂ |

Predicted Mass Spectrometry Data

| Ionization Mode | Predicted m/z | Fragment |

| ESI+ | 264.0958 [M+H]⁺ | Molecular Ion |

| ESI+ | 246.0852 [M-H₂O+H]⁺ | Loss of water |

| ESI- | 262.0819 [M-H]⁻ | Molecular Ion |

Experimental Protocols

Plausible Synthetic Workflow

A plausible synthetic route to this compound is proposed, starting from the commercially available 2-chloro-5-(trifluoromethyl)pyridine. The workflow involves two key steps: nucleophilic aromatic substitution to introduce the isobutoxy group, followed by a borylation reaction.

Step 1: Synthesis of 2-Isobutoxy-5-(trifluoromethyl)pyridine

This procedure is based on standard protocols for the synthesis of 2-alkoxypyridines.

-

To a solution of isobutanol (1.2 equivalents) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., Argon).

-

Stir the resulting suspension at room temperature for 30 minutes.

-

Add a solution of 2-chloro-5-(trifluoromethyl)pyridine (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench cautiously with water.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-Isobutoxy-5-(trifluoromethyl)pyridine.

Step 2: Synthesis of this compound

This borylation protocol is adapted from general methods for the synthesis of pyridine boronic acids.

-

Dissolve 2-Isobutoxy-5-(trifluoromethyl)pyridine (1.0 equivalent) in anhydrous THF under an inert atmosphere and cool the solution to -78 °C.

-

Add n-butyllithium (n-BuLi, 2.5 M in hexanes, 1.1 equivalents) dropwise, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add triisopropyl borate (B(OiPr)₃, 1.2 equivalents) dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Acidify the mixture to pH ~2 with 2M HCl.

-

Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the crude boronic acid.

-

The crude product can be purified by recrystallization or precipitation.

Application in Suzuki-Miyaura Cross-Coupling

This compound is an ideal coupling partner in Suzuki-Miyaura reactions for the synthesis of complex biaryl and heteroaryl compounds. A general protocol for its use is provided below.

General Protocol:

-

In a reaction vessel, combine this compound (1.2 equivalents), the aryl or heteroaryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2.0 equivalents).

-

Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).

-

Heat the reaction mixture under an inert atmosphere to a temperature appropriate for the specific substrates (typically 80-110 °C).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography or recrystallization.

Role in Drug Discovery and Development

The unique combination of a trifluoromethyl group and a boronic acid moiety on a pyridine scaffold makes this compound a highly attractive building block in drug discovery.

-

Trifluoromethyl Group: The presence of a -CF₃ group can significantly enhance the metabolic stability of a drug candidate by blocking potential sites of oxidation.[5][6] It can also increase lipophilicity, which may improve cell membrane permeability and binding affinity to target proteins.[5][6]

-

Boronic Acid Group: Boronic acids are versatile functional groups that can act as bioisosteres for carboxylic acids and can form reversible covalent bonds with active site serine or threonine residues in enzymes. This property has been exploited in the design of enzyme inhibitors.

-

Pyridine Scaffold: The pyridine ring is a common motif in many pharmaceuticals and can engage in various non-covalent interactions with biological targets, including hydrogen bonding and π-stacking.

The logical relationship of these features contributing to its potential as a valuable building block in medicinal chemistry is illustrated below.

References

2-Isobutoxy-5-(trifluoromethyl)pyridine-3-boronic acid molecular weight

An In-depth Technical Guide to 2-Isobutoxy-5-(trifluoromethyl)pyridine-3-boronic acid

This technical guide provides comprehensive information on this compound, catering to researchers, scientists, and professionals in drug development. The document details the physicochemical properties, potential synthetic routes, and hypothetical applications in medicinal chemistry, supported by experimental protocols and conceptual diagrams.

Core Compound Data

This compound is a substituted pyridine derivative incorporating both a trifluoromethyl group and a boronic acid moiety. Such structures are of significant interest in medicinal chemistry. The trifluoromethyl group can enhance metabolic stability and lipophilicity, while the boronic acid functionality allows for versatile coupling reactions and can act as a pharmacophore.

Physicochemical Properties

The fundamental properties of this compound are summarized below.

| Property | Value |

| Molecular Weight | 263.02 g/mol |

| Molecular Formula | C₁₀H₁₃BF₃NO₃ |

| CAS Number | 1218790-68-1 |

| Storage Temperature | -20°C |

Role in Drug Discovery and Medicinal Chemistry

While specific biological activities of this compound are not extensively documented in publicly available literature, its structural motifs are prevalent in modern drug discovery.

-

Trifluoromethylpyridines : The trifluoromethyl group is a key feature in many pharmaceuticals, often improving pharmacokinetic properties such as metabolic stability, membrane permeability, and binding affinity to target proteins.[1][2] The pyridine scaffold is a common core in numerous bioactive molecules.[3]

-

Boronic Acids : Boronic acids are versatile intermediates in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions.[4] Furthermore, the boronic acid group itself is a pharmacophore in several FDA-approved drugs, such as the proteasome inhibitor bortezomib, by forming reversible covalent bonds with enzyme active sites.[4][5][6]

Given these characteristics, this compound serves as a valuable building block for synthesizing more complex molecules with potential therapeutic applications, including but not limited to kinase inhibitors for oncology.[1]

Experimental Protocols

The following are representative experimental protocols for the synthesis and application of pyridine-boronic acids. These are generalized from standard procedures for analogous compounds and should be adapted and optimized for specific laboratory conditions.

Illustrative Synthesis of a Pyridine-3-boronic Acid Derivative

This protocol outlines a potential synthetic route for a pyridine-3-boronic acid derivative via a lithium-halogen exchange followed by borylation. This is a common method for preparing aryl and heteroaryl boronic acids.

Reaction Scheme:

Starting Material: A suitable 2-isobutoxy-3-halo-5-(trifluoromethyl)pyridine.

Procedure:

-

Preparation: In a flame-dried, three-necked flask under an inert argon atmosphere, dissolve the 2-isobutoxy-3-halopyridine starting material (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise, ensuring the internal temperature remains below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

-

Borylation: To the reaction mixture, add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature below -70 °C.

-

Quenching and Work-up: Allow the reaction to warm slowly to room temperature and stir overnight. Quench the reaction by adding a 1M aqueous HCl solution and stir vigorously for 1 hour.

-

Extraction: Separate the organic layer, and extract the aqueous phase with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After removing the solvent under reduced pressure, the crude product can be purified by recrystallization or column chromatography to yield the desired boronic acid.

References

- 1. nbinno.com [nbinno.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 2-Isobutoxy-5-(trifluoromethyl)pyridine-3-boronic acid: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Isobutoxy-5-(trifluoromethyl)pyridine-3-boronic acid, a fluorinated pyridine derivative with significant potential as a building block in medicinal chemistry. While specific experimental data for this compound is limited in publicly accessible literature, this document extrapolates from established chemical principles and research on analogous structures to present its probable synthesis, key properties, and promising applications in drug discovery, with a particular focus on its potential as an enzyme inhibitor.

Chemical Structure and Physicochemical Properties

This compound is a heterocyclic organic compound featuring a pyridine ring substituted with an isobutoxy group at the 2-position, a trifluoromethyl group at the 5-position, and a boronic acid functional group at the 3-position. The presence of the electron-withdrawing trifluoromethyl group and the versatile boronic acid moiety makes it a valuable synthon for creating complex molecules, particularly in the context of drug design.

Below is a table summarizing its key physicochemical properties.

| Property | Value |

| CAS Number | 1218790-68-1 |

| Molecular Formula | C₁₀H₁₃BF₃NO₃ |

| Molecular Weight | 263.02 g/mol |

| Appearance | Expected to be a white to off-white solid |

| Solubility | Expected to be soluble in organic solvents such as THF, Dioxane, and DMF |

Chemical Structure:

Caption: 2D structure of this compound.

Proposed Synthetic Pathways

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols (Generalized)

The following are generalized experimental protocols for the key steps in the proposed synthesis. These should be considered as a starting point for optimization by researchers.

Step 1: Synthesis of 2-Isobutoxy-5-(trifluoromethyl)pyridine

This step involves a nucleophilic aromatic substitution reaction to replace the chlorine atom with an isobutoxy group.

-

Materials: 2-Chloro-5-(trifluoromethyl)pyridine, Sodium isobutoxide (NaO-iBu), Dimethylformamide (DMF).

-

Procedure:

-

To a solution of 2-Chloro-5-(trifluoromethyl)pyridine in DMF, add sodium isobutoxide portion-wise at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Synthesis of 2-Isobutoxy-3-bromo-5-(trifluoromethyl)pyridine

This step introduces a bromine atom at the 3-position of the pyridine ring, which is necessary for the subsequent borylation reaction.

-

Materials: 2-Isobutoxy-5-(trifluoromethyl)pyridine, N-Bromosuccinimide (NBS), Sulfuric acid (H₂SO₄).

-

Procedure:

-

Dissolve 2-Isobutoxy-5-(trifluoromethyl)pyridine in concentrated sulfuric acid at 0 °C.

-

Add N-Bromosuccinimide in portions, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC or GC-MS.

-

Carefully pour the reaction mixture onto ice and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent.

-

Wash the organic layer, dry, and concentrate.

-

Purify by column chromatography.

-

Step 3: Miyaura Borylation to yield this compound

This final step utilizes a palladium-catalyzed cross-coupling reaction to introduce the boronic acid moiety.

-

Materials: 2-Isobutoxy-3-bromo-5-(trifluoromethyl)pyridine, Bis(pinacolato)diboron (B₂(pin)₂), Palladium catalyst (e.g., Pd(dppf)Cl₂), a suitable base (e.g., Potassium acetate), and a solvent (e.g., Dioxane).

-

Procedure:

-

In a reaction vessel, combine 2-Isobutoxy-3-bromo-5-(trifluoromethyl)pyridine, bis(pinacolato)diboron, the palladium catalyst, and the base.

-

Add the anhydrous solvent under an inert atmosphere.

-

Heat the mixture to reflux (typically 80-100 °C) and stir for several hours until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction mixture, filter through a pad of celite, and concentrate the filtrate.

-

The resulting pinacol boronate ester can often be used directly in subsequent reactions or hydrolyzed to the boronic acid by treatment with an aqueous acid.

-

Purify the final product by recrystallization or column chromatography.

-

Applications in Drug Discovery

The structural features of this compound make it a highly attractive building block for the synthesis of novel therapeutic agents. The trifluoromethyl group can enhance metabolic stability and binding affinity of a molecule, while the boronic acid group is a versatile handle for Suzuki-Miyaura cross-coupling reactions, a powerful tool for constructing C-C bonds in complex molecules.

Potential as a Lysyl Oxidase-Like 2 (LOXL2) Inhibitor

Recent research has highlighted the importance of the trifluoromethylpyridine scaffold in the development of inhibitors for Lysyl Oxidase-Like 2 (LOXL2). LOXL2 is an enzyme involved in the cross-linking of collagen and elastin, and its dysregulation is implicated in fibrosis and cancer progression. Small molecule inhibitors of LOXL2 are therefore of significant therapeutic interest.

Derivatives of 4-(aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine have been identified as potent and selective inhibitors of LOXL2. Given the structural similarities, it is plausible that this compound could serve as a key intermediate in the synthesis of novel LOXL2 inhibitors. The isobutoxy group can be considered a bioisosteric replacement for other alkoxy or phenoxy groups, potentially modulating the pharmacokinetic and pharmacodynamic properties of the final compound.

The boronic acid functionality would allow for the efficient coupling with various aryl or heteroaryl partners to explore the structure-activity relationship (SAR) and optimize inhibitory potency and selectivity.

Caption: Hypothetical signaling pathway illustrating the role of LOXL2 and its inhibition.

Utility in Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is as a building block in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide. This versatility enables the synthesis of a wide array of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals.

A generalized experimental workflow for a Suzuki-Miyaura coupling reaction using this boronic acid is presented below.

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Conclusion

This compound is a promising, albeit under-characterized, building block for medicinal chemistry and drug discovery. Its synthesis is achievable through established synthetic routes, and its structure suggests significant potential for the development of novel therapeutics, particularly in the area of enzyme inhibition. Further research into the specific synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential. This guide provides a solid foundation for researchers to embark on such investigations.

An In-depth Technical Guide to the Safe Handling of 2-Isobutoxy-5-(trifluoromethyl)pyridine-3-boronic acid

Disclaimer: No specific Safety Data Sheet (SDS) for 2-Isobutoxy-5-(trifluoromethyl)pyridine-3-boronic acid has been identified. This guide is a comprehensive overview compiled from data on structurally similar compounds, including other substituted pyridine-boronic acids and trifluoromethylpyridines. The information herein should be used as a precautionary guide, and a thorough risk assessment should be conducted before handling this chemical.

Chemical Identification and Physicochemical Properties

This compound is a substituted pyridine derivative containing a boronic acid functional group. Such compounds are valuable reagents in organic synthesis, particularly in cross-coupling reactions. The trifluoromethyl group can significantly influence the compound's chemical and biological properties.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 2-Butoxy-5-(trifluoromethyl)pyridine-3-boronic acid | 2-Bromo-5-(trifluoromethyl)pyridine-3-boronic acid | 4-Pyridinylboronic acid |

| CAS Number | 1218790-95-4[1] | 1218790-64-7[2] | 2377606-29-4 | 1692-15-5[3] |

| Molecular Formula | C₉H₁₄BNO₃[1] | C₁₀H₁₃BF₃NO₃[2] | C₆H₄BBrF₃NO₂ | C₅H₆BNO₂[3] |

| Molecular Weight | 195.03 g/mol [1] | 263.02 g/mol [2] | 269.81 g/mol | 122.92 g/mol [3] |

| Melting Point | Data not available | Data not available | Data not available | >300 °C[3] |

| Boiling Point | Data not available | Data not available | Data not available | Data not available |

| Solubility | Data not available | Data not available | Data not available | Data not available |

Hazard Identification and Classification

Based on data from analogous compounds, this compound should be handled as a hazardous substance. The primary hazards are associated with irritation and potential acute toxicity.

Table 2: GHS Hazard Classification for Structurally Related Compounds

| Hazard Class | Hazard Statement | Signal Word |

| Acute Toxicity, Oral | H302: Harmful if swallowed[4][5] | Warning |

| Skin Corrosion/Irritation | H315: Causes skin irritation[4][6] | Warning |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation[4][6] | Warning |

| Specific Target Organ Toxicity - Single Exposure | H335: May cause respiratory irritation[4][6] | Warning |

The trifluoromethylpyridine moiety may present additional hazards. For instance, 2,3-dichloro-5-(trifluoromethyl)pyridine is classified as a combustible liquid and is harmful if inhaled.[5] Boronic acids, in general, are considered Lewis acids and their acidity can be influenced by substituents.[7]

Experimental Protocols: Safe Handling and Storage

Adherence to strict safety protocols is crucial when working with this compound. The following procedures are recommended based on best practices for handling similar chemical classes.

Personal Protective Equipment (PPE)

A comprehensive assessment of PPE is necessary. The following provides a general guideline:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin exposure.

-

Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If exposure limits may be exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator should be worn.

Handling

-

Avoid contact with skin, eyes, and clothing.

-

Avoid breathing dust, vapor, mist, or gas.

-

Use only in a chemical fume hood.

-

Keep away from heat, sparks, and open flames.

-

Take measures to prevent the buildup of electrostatic charge.

-

Do not eat, drink, or smoke when using this product.

-

Wash hands thoroughly after handling.

Storage

-

Store in a cool, dry, and well-ventilated place.

-

Keep the container tightly closed.

-

It is recommended to store at -20°C for long-term stability, as indicated for a similar compound.[2]

Emergency Procedures

Table 3: First Aid Measures

| Exposure Route | Procedure |

| Inhalation | Move the person to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |

| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and drink 2-4 cupfuls of milk or water. Seek immediate medical attention. |

In case of a spill, evacuate the area. Use proper personal protective equipment. Sweep up the material, place it into a suitable disposal container, and avoid generating dust.

Logical Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound in a research setting.

Caption: A logical workflow for the safe handling of this compound.

Potential Biological Effects and Signaling Pathways

Currently, there is no specific information available in the searched literature regarding the biological activity or interaction with signaling pathways for this compound. However, boronic acids are known to act as enzyme inhibitors, with some being developed as therapeutic agents.[7] The trifluoromethylpyridine moiety is a common structural motif in agrochemicals and pharmaceuticals due to its biological activity.[8][9] Any biological investigation of this compound should be conducted with caution and under appropriate containment conditions.

Disposal Considerations

Chemical waste should be disposed of in accordance with local, state, and federal regulations. It is recommended to use a licensed disposal company. Do not allow the material to be released into the environment.

This technical guide provides a summary of the available safety information for this compound based on data from related compounds. Researchers, scientists, and drug development professionals should use this information as a starting point for their own risk assessments and to ensure safe handling practices in the laboratory.

References

- 1. 2-Isobutoxypyridine-3-boronic acid | C9H14BNO3 | CID 53216732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. usbio.net [usbio.net]

- 3. 4-Pyridinylboronic acid 90 1692-15-5 [sigmaaldrich.com]

- 4. 2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. Pyridine-2-boronic acid, pinacol ester | C11H16BNO2 | CID 11241171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of Substituted Pyridylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principal synthetic methodologies for preparing substituted pyridylboronic acids and their esters. These compounds are pivotal building blocks in modern medicinal chemistry and materials science, primarily serving as versatile coupling partners in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The following sections detail the most effective synthetic strategies, complete with experimental protocols, quantitative data, and workflow diagrams to facilitate practical application in a laboratory setting.

Introduction

Substituted pyridylboronic acids are indispensable reagents in the synthesis of complex molecules, particularly in the pharmaceutical industry. The pyridine motif is a common feature in a vast number of biologically active compounds, and the ability to functionalize this core structure through carbon-carbon bond formation is crucial for drug discovery and development. Pyridylboronic acids, and their more stable ester derivatives, provide a reliable and efficient means to achieve this, enabling the construction of biaryl and heteroaryl structures with high precision. This guide focuses on the most prevalent and robust methods for their synthesis: Palladium-Catalyzed Miyaura Borylation, Iridium-Catalyzed C-H Borylation, and Lithiation-Borylation of Halopyridines.

Palladium-Catalyzed Miyaura Borylation

The Miyaura borylation is a powerful and widely used method for the synthesis of aryl- and heteroarylboronic esters.[1][2] The reaction involves the palladium-catalyzed cross-coupling of a halide (or triflate) with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), in the presence of a base.[1] This method offers excellent functional group tolerance and is applicable to a wide range of substituted halopyridines.

General Reaction Scheme

Caption: General workflow for Miyaura Borylation.

Experimental Protocol

A representative procedure for the Miyaura borylation of a halopyridine is as follows:

-

To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the halopyridine (1.0 mmol), bis(pinacolato)diboron (1.2 mmol), potassium acetate (3.0 mmol), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol).

-

Add anhydrous and degassed solvent (e.g., dioxane, 5 mL).

-

Heat the reaction mixture at 80-100 °C for 2-24 hours, monitoring the progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired pyridylboronic ester.

Quantitative Data

The yields of Miyaura borylation are generally good to excellent, depending on the substrate and reaction conditions. Below is a table summarizing representative yields for the borylation of various substituted halopyridines.

| Entry | Halopyridine Substrate | Product | Yield (%) | Reference |

| 1 | 2-Bromopyridine | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | 85 | |

| 2 | 3-Bromopyridine | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | 92 | |

| 3 | 4-Chloropyridine | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | 78 | [3] |

| 4 | 2-Chloro-5-(trifluoromethyl)pyridine | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine | 81 | [3] |

| 5 | 2,6-Dichloropyridine | 2,6-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | 75 | |

| 6 | 3-Bromo-5-methylpyridine | 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | 88 | [4] |

Iridium-Catalyzed C-H Borylation

Iridium-catalyzed C-H borylation has emerged as a powerful and atom-economical method for the synthesis of aryl- and heteroarylboronic esters. This reaction proceeds via the direct functionalization of a C-H bond, avoiding the need for pre-functionalized starting materials like halides. The regioselectivity is often governed by steric factors, providing access to boronic esters that may be difficult to obtain by other methods.

General Reaction Scheme

Caption: General workflow for Iridium-Catalyzed C-H Borylation.

Experimental Protocol

A general procedure for the iridium-catalyzed C-H borylation of a substituted pyridine is as follows:

-

In a nitrogen-filled glovebox, charge a Schlenk flask with the iridium precatalyst (e.g., [Ir(OMe)COD]₂, 1-3 mol %), and a ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy), 2-6 mol %).

-

Add the substituted pyridine (1.0 mmol) and the boron source (e.g., pinacolborane, 1.5 mmol).

-

If a solvent is used, add the anhydrous and degassed solvent (e.g., THF, cyclohexane). Some reactions can be run neat.

-

Seal the flask and heat the mixture at the desired temperature (e.g., 80 °C) for the specified time (typically 12-24 hours).

-

Monitor the reaction by GC-MS.

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield the pyridylboronic ester.

Quantitative Data

The iridium-catalyzed C-H borylation is particularly effective for the synthesis of sterically hindered pyridylboronic esters. The following table provides examples of the borylation of various trifluoromethyl-substituted pyridines.

| Entry | Pyridine Substrate | Product | Yield (%) | Reference |

| 1 | 2,3-Bis(trifluoromethyl)pyridine | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-bis(trifluoromethyl)pyridine | 82 | |

| 2 | 3-Methyl-2-(trifluoromethyl)pyridine | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-methyl-2-(trifluoromethyl)pyridine | 80 | |

| 3 | 3-Bromo-2-(trifluoromethyl)pyridine | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-bromo-2-(trifluoromethyl)pyridine | 88 | |

| 4 | 2-Fluoro-3-(trifluoromethyl)pyridine | 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine | 83 | |

| 5 | 2-Chloro-3-(trifluoromethyl)pyridine | 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine | 52 | |

| 6 | 2-Fluoro-4-(trifluoromethyl)pyridine | 2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridine | 91 |

Lithiation-Borylation of Halopyridines

The lithiation of halopyridines followed by quenching with a boronic ester is a classical and highly effective method for the synthesis of pyridylboronic acids. This method typically involves a halogen-metal exchange reaction at low temperatures using an organolithium reagent, followed by the addition of a trialkyl borate.

General Reaction Scheme

Caption: Workflow for Lithiation-Borylation of a bromopyridine.

Experimental Protocol

A detailed protocol for the synthesis of 3-pyridylboronic acid via lithiation-borylation is as follows:[5]

-

To a solution of 3-bromopyridine (1.0 mmol) in anhydrous THF (10 mL) at -78 °C under an inert atmosphere, add n-butyllithium (1.1 mmol, as a solution in hexanes) dropwise.

-

Stir the resulting mixture at -78 °C for 30 minutes.

-

Add triisopropyl borate (1.2 mmol) dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by the slow addition of 1 M HCl.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Adjust the pH of the aqueous layer to ~7 with a saturated solution of NaHCO₃.

-

Extract the aqueous layer multiple times with an isopropanol/chloroform mixture.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude pyridylboronic acid.

-

The crude product can be further purified by recrystallization.

Quantitative Data

The lithiation-borylation method is known for providing high yields of pyridylboronic acids. The following table presents some examples.

| Entry | Halopyridine Substrate | Product | Yield (%) | Reference |

| 1 | 3-Bromopyridine | 3-Pyridylboronic acid | 87 | [6] |

| 2 | 2-Bromopyridine | 2-Pyridylboronic acid | 82 | |

| 3 | 4-Iodopyridine | 4-Pyridylboronic acid | 85 | [6] |

| 4 | 5-Bromo-2-methylpyridine | (6-Methylpyridin-3-yl)boronic acid | 79 | [6] |

| 5 | 2-Bromo-5-fluoropyridine | (5-Fluoropyridin-2-yl)boronic acid | 75 | [7] |

| 6 | 3-Bromo-2-chloropyridine | (2-Chloropyridin-3-yl)boronic acid | 72 | [7] |

Other Synthetic Methods

While the three methods detailed above are the most common, other strategies for the synthesis of substituted pyridylboronic acids exist.

-

Directed Ortho-Metalation (DoM): This method involves the deprotonation of a pyridine ring at a position ortho to a directing metalating group (DMG), such as an amide or a methoxy group, followed by quenching with a boronic ester. DoM offers excellent regiocontrol and is particularly useful for the synthesis of highly substituted pyridylboronic acids.

-

[4+2] Cycloaddition: This approach involves the reaction of a 1,2,4-triazine with a borylated alkyne to form a substituted pyridylboronic ester after a Diels-Alder/retro-Diels-Alder sequence. This method allows for the construction of the pyridine ring and the introduction of the boronic ester functionality in a single pot.

Conclusion

The synthesis of substituted pyridylboronic acids is a well-developed field with a variety of robust and reliable methods available to the synthetic chemist. The choice of method often depends on the desired substitution pattern, the availability of starting materials, and the scale of the synthesis. The Palladium-Catalyzed Miyaura Borylation and Iridium-Catalyzed C-H Borylation offer mild conditions and broad functional group tolerance, making them ideal for complex molecule synthesis. The classical Lithiation-Borylation route remains a highly effective and economical option, particularly for large-scale preparations. A thorough understanding of these key synthetic strategies is essential for researchers and professionals in drug development and materials science who rely on these versatile building blocks to advance their research.

References

- 1. researchgate.net [researchgate.net]

- 2. Iridium-catalyzed C–H borylation of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Scope of the Palladium-Catalyzed Aryl Borylation Utilizing Bis-Boronic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Isobutoxy-5-(trifluoromethyl)pyridine-3-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a generalized protocol for the Suzuki-Miyaura cross-coupling reaction utilizing 2-Isobutoxy-5-(trifluoromethyl)pyridine-3-boronic acid. This reagent is a valuable building block in medicinal chemistry and materials science for the synthesis of complex substituted pyridine derivatives.

The trifluoromethyl group renders the pyridine ring electron-deficient, which can present challenges in the Suzuki-Miyaura coupling. These challenges often include a slower rate of transmetallation and an increased propensity for protodeboronation.[1] Therefore, careful optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial for achieving high yields. This protocol is based on established methods for the coupling of electron-deficient and sterically hindered pyridylboronic acids.

Reaction Principle and Workflow

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (in this case, this compound) and an organohalide or triflate. The catalytic cycle involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetallation of the boronic acid to the palladium complex, and reductive elimination to form the desired biaryl product and regenerate the Pd(0) catalyst.[2]

A general workflow for setting up a Suzuki-Miyaura coupling reaction is depicted below.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Recommended Protocol

This protocol is a starting point and may require optimization for specific substrates.

Materials:

-

This compound

-

Aryl or heteroaryl halide (or triflate)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃)

-

Ligand (if required, e.g., SPhos, XPhos, P(t-Bu)₃)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

-

Anhydrous solvent (e.g., Dioxane, Toluene, THF)

-

Degassed water (if using an aqueous base)

-

Reaction vessel (e.g., Schlenk tube or sealed vial)

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware and purification equipment

Procedure:

-

To a dry reaction vessel under an inert atmosphere, add this compound (1.2-1.5 equivalents), the aryl/heteroaryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

-

Add the palladium catalyst (1-5 mol%) and, if necessary, the ligand (1-10 mol%).

-

Add the degassed solvent(s).

-

Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography on silica gel.

Optimization Parameters

For challenging couplings involving electron-deficient pyridines, systematic optimization of reaction parameters is often necessary. The following table summarizes key parameters and common starting points for optimization.

| Parameter | Recommended Starting Conditions & Considerations |

| Catalyst | Pd(PPh₃)₄ (2-5 mol%), PdCl₂(dppf) (2-5 mol%). For highly unreactive partners, consider more active pre-catalysts or catalyst systems like Pd₂(dba)₃ with a specialized ligand.[3] |

| Ligand | For aryl chlorides or other challenging substrates, bulky, electron-rich phosphine ligands such as SPhos, XPhos, or P(t-Bu)₃ can be beneficial.[4] |

| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ (2-3 equivalents). Stronger bases like K₃PO₄ or Cs₂CO₃ are often required for less reactive coupling partners.[3] |

| Solvent | Anhydrous Dioxane, Toluene, or THF. A mixture of an organic solvent and water (e.g., Dioxane/water 4:1) can also be effective.[5] |

| Temperature | 80-110 °C. Higher temperatures are often necessary for less reactive halides like aryl chlorides.[3] |

| Equivalents of Boronic Acid | 1.2-1.5 equivalents. An excess of the boronic acid can help drive the reaction to completion, especially if protodeboronation is a competing side reaction. |

Troubleshooting Common Issues

| Issue | Potential Cause | Suggested Solution |

| Low or No Product Yield | Catalyst Inactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to inhibition.[4] | Employ bulky, electron-rich phosphine ligands to shield the palladium center. Consider using a higher catalyst loading.[4] |

| Slow Transmetallation: The electron-withdrawing trifluoromethyl group can slow down the transmetallation step.[1] | Use a stronger base or a boronic ester derivative (e.g., pinacol ester) which can sometimes facilitate transmetallation. | |

| Protodeboronation | The boronic acid reacts with water or other protic sources, replacing the boron group with a hydrogen atom. This is a common side reaction with electron-deficient heteroaryl boronic acids.[1][3] | Use anhydrous solvents and reagents. A milder base or a boronic ester may also mitigate this issue.[6] |

| Homocoupling of Boronic Acid | This side reaction can be promoted by the presence of oxygen. | Ensure the reaction is set up under a strictly inert atmosphere and that all solvents are thoroughly degassed. |

| Incomplete Reaction | Poor solubility of starting materials. | Choose a solvent or solvent system where all reactants are fully dissolved at the reaction temperature. |

Signaling Pathway Diagram

The catalytic cycle of the Suzuki-Miyaura coupling is a fundamental concept for understanding the reaction mechanism.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

By understanding these principles and carefully optimizing the reaction conditions, researchers can successfully employ this compound in the synthesis of novel compounds for drug discovery and materials science.

References

Application Notes and Protocols for Suzuki-M-yaura Coupling of 2-Isobutoxy-5-(trifluoromethyl)pyridine-3-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reaction of 2-Isobutoxy-5-(trifluoromethyl)pyridine-3-boronic acid with various aryl and heteroaryl halides. The trifluoromethyl group on the pyridine ring presents unique electronic properties that can influence reactivity, making the optimization of reaction conditions crucial for successful coupling.

Introduction

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.[1][2] This reaction is widely employed in the pharmaceutical and fine chemical industries to construct complex molecular architectures, particularly biaryl and heterobiaryl structures.[1][3] this compound is a valuable building block in medicinal chemistry, and its effective coupling is essential for the synthesis of novel drug candidates. The successful execution of this reaction hinges on the judicious selection of catalyst, ligand, base, and solvent.[4][5]

Key Considerations for Coupling this compound

The presence of a trifluoromethyl group, an electron-withdrawing substituent, on the pyridine ring can impact the nucleophilicity of the boronic acid and the stability of the palladium intermediates.[6] Heteroaryl boronic acids, in general, can be prone to side reactions such as protodeboronation, especially under harsh basic conditions or at elevated temperatures.[7][8] Therefore, careful optimization of the reaction parameters is critical.

Catalyst and Ligand Selection: The choice of the palladium catalyst and the associated ligand is paramount for an efficient reaction.[1][9] For challenging substrates like heteroaryl boronic acids, catalyst systems that promote rapid oxidative addition and transmetalation while minimizing side reactions are preferred.[8][10]

-

Palladium Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and Pd(dppf)Cl₂.[11][12]

-

Ligands: Bulky and electron-rich phosphine ligands are often effective in stabilizing the palladium catalyst and facilitating the reaction.[10] Buchwald ligands such as SPhos, XPhos, and RuPhos have shown broad utility in the coupling of heteroaryl chlorides and boronic acids.[8][13]

Base and Solvent System: The base activates the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[4][14] The solvent must solubilize the reactants and facilitate the interaction between the organic and inorganic components of the reaction mixture.[4][5]

-

Bases: A range of inorganic bases can be employed, with potassium phosphate (K₃PO₄), sodium carbonate (Na₂CO₃), and cesium carbonate (Cs₂CO₃) being common choices.[4][11][15] The strength and solubility of the base can significantly affect the reaction outcome.

-

Solvents: Anhydrous ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF) are frequently used.[4] Often, the addition of water can be beneficial for dissolving the base and facilitating the formation of the active boronate species.[4][5] However, an excess of water can promote protodeboronation.[4]

Data Presentation: Recommended Starting Conditions

The following table summarizes recommended starting conditions for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide. These conditions are based on successful protocols for structurally similar trifluoromethyl-substituted pyridylboronic acids and other challenging heteroaryl boronic acids.[6] Optimization will likely be necessary for specific substrates.

| Parameter | Recommended Condition | Notes |

| Aryl/Heteroaryl Halide | 1.0 equiv | Aryl bromides and iodides are generally more reactive than chlorides.[16] |

| Boronic Acid | 1.2 - 1.5 equiv | A slight excess of the boronic acid is typically used. |

| Palladium Catalyst | Pd(dppf)Cl₂ (5 mol %) or Pd₂(dba)₃ (2.5 mol %) | Pre-catalysts that are air-stable are often preferred for convenience.[17] |

| Ligand | SPhos or XPhos (5-10 mol %) | Bulky, electron-rich ligands can improve yields with challenging substrates.[8] |

| Base | K₃PO₄ or Cs₂CO₃ (2.0 - 3.0 equiv) | The choice of base can be critical and may need screening.[4] |

| Solvent | Dioxane/H₂O (4:1) or Toluene | Degassed solvents should be used to prevent catalyst deactivation.[8] |

| Temperature | 80 - 110 °C | Higher temperatures may be required for less reactive halides.[10][12] |

| Reaction Time | 12 - 24 hours | Monitor by TLC or LC-MS to determine completion. |

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup:

-

To an oven-dried reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add the aryl or heteroaryl halide (1.0 equiv), this compound (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

-

Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol %) and ligand (if required).

-

Seal the vessel with a septum or cap.

-

-

Inert Atmosphere:

-

Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

-

-

Solvent Addition:

-

Add the degassed solvent (e.g., dioxane/water 4:1) via syringe to the reaction vessel.

-

-

Reaction Execution:

-

Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (e.g., 90 °C).

-

Stir the reaction mixture vigorously for the specified time (e.g., 18 hours).

-

Monitor the reaction progress by TLC or LC-MS.

-

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent such as ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure coupled product.

-

Visualizations

Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

- 1. thieme-connect.com [thieme-connect.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Suzuki Coupling [organic-chemistry.org]

- 15. files01.core.ac.uk [files01.core.ac.uk]

- 16. tcichemicals.com [tcichemicals.com]

- 17. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Palladium-Catalyzed Coupling of 2-Isobutoxy-5-(trifluoromethyl)pyridine-3-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is of paramount importance in the pharmaceutical and agrochemical industries for the construction of complex molecular architectures, particularly biaryl and heteroaryl structures, which are common motifs in biologically active molecules.

This application note provides detailed protocols and technical guidance for the palladium-catalyzed Suzuki-Miyaura coupling of 2-Isobutoxy-5-(trifluoromethyl)pyridine-3-boronic acid. This particular building block is of significant interest in drug discovery due to the presence of the trifluoromethylpyridine core, a scaffold known to impart favorable pharmacokinetic and metabolic properties to drug candidates.

The electron-deficient nature of the trifluoromethyl-substituted pyridine ring can present challenges in the Suzuki-Miyaura coupling, including slower rates of transmetalation and a propensity for protodeboronation. Therefore, careful selection of the palladium catalyst, ligand, base, and reaction conditions is crucial for achieving high yields and purity of the desired coupled products. These notes provide optimized conditions and protocols to address these challenges.

Catalytic System and Reaction Mechanism

The success of the Suzuki-Miyaura coupling of this compound hinges on the selection of an appropriate palladium catalyst system. Typically, a palladium(0) species, either used directly or generated in situ from a palladium(II) precatalyst, is employed in conjunction with a phosphine ligand.

Common Palladium Precatalysts:

-

Palladium(II) Acetate (Pd(OAc)₂)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

Effective Ligands: For challenging substrates such as electron-deficient heteroaryl boronic acids, sterically hindered and electron-rich phosphine ligands are often required to promote efficient oxidative addition and reductive elimination steps in the catalytic cycle. Buchwald-type biarylphosphine ligands are particularly effective.

-

XPhos: 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl

-

SPhos: 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl

-

RuPhos: 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl

-

Triphenylphosphine (PPh₃) can also be used, though it may be less effective for this specific substrate.

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction is depicted below.

Quantitative Data Presentation

The following tables summarize representative reaction conditions and yields for the Suzuki-Miyaura coupling of trifluoromethyl-substituted pyridine boronic acids with various aryl and heteroaryl halides. While specific data for the 2-isobutoxy derivative is not extensively published, the data presented for analogous compounds provide a strong predictive framework for reaction outcomes.

Table 1: Palladium-Catalyzed Coupling of 5-(Trifluoromethyl)pyridine-3-boronic acid with Various Halides [1]

| Entry | Aryl/Heteroaryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Bromopyridine | Pd(OAc)₂ (5) | SPhos (10) | K₃PO₄ | Toluene | 100 | 18 | 92 |

| 2 | 3-Bromopyridine | Pd(OAc)₂ (5) | SPhos (10) | K₃PO₄ | Toluene | 100 | 18 | 85 |

| 3 | 4-Bromopyridine | Pd(OAc)₂ (5) | SPhos (10) | K₃PO₄ | Toluene | 100 | 18 | 91 |

| 4 | 2-Chloropyrazine | Pd(OAc)₂ (5) | SPhos (10) | K₃PO₄ | Toluene | 100 | 18 | 78 |

| 5 | 1-Bromo-4-fluorobenzene | Pd(OAc)₂ (5) | SPhos (10) | K₃PO₄ | Toluene | 100 | 18 | 95 |

| 6 | 1-Bromo-4-methoxybenzene | Pd(OAc)₂ (5) | SPhos (10) | K₃PO₄ | Toluene | 100 | 18 | 88 |

Table 2: Optimization of Reaction Conditions for Coupling of a 2-Pyridylboronate

| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Pd₂(dba)₃ (1.5) | PPh₃ | K₃PO₄ | Dioxane | 100 | 45 |

| 2 | Pd₂(dba)₃ (1.5) | PCy₃ | K₃PO₄ | Dioxane | 100 | 62 |

| 3 | Pd₂(dba)₃ (1.5) | SPhos | K₃PO₄ | Dioxane | 100 | 88 |

| 4 | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | DME/H₂O | 80 | 75 |

| 5 | Pd(OAc)₂ (2) | XPhos | K₃PO₄ | t-BuOH/H₂O | 80 | 91 |

Experimental Protocols

This section provides a detailed protocol for a typical Suzuki-Miyaura cross-coupling reaction of this compound with an aryl bromide.

Materials and Reagents:

-

This compound

-

Aryl bromide

-

Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

-

Phosphine ligand (e.g., SPhos, XPhos)

-

Base (e.g., K₃PO₄, Cs₂CO₃)

-

Anhydrous and degassed solvent (e.g., Toluene, Dioxane, THF)

-

Reaction vessel (e.g., Schlenk tube or microwave vial)

-

Inert atmosphere (Argon or Nitrogen)

-

Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

General Experimental Workflow:

Detailed Protocol:

-

Reaction Setup:

-

To a dry Schlenk tube or microwave vial equipped with a magnetic stir bar, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (e.g., SPhos, 4-10 mol%).

-

Add the base (e.g., K₃PO₄, 2-3 equiv.).

-

Seal the vessel with a septum or cap.

-

-

Inert Atmosphere:

-

Evacuate the reaction vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.

-

-

Solvent Addition:

-

Using a syringe, add the anhydrous and degassed solvent (e.g., Toluene or Dioxane, to achieve a concentration of 0.1-0.2 M with respect to the aryl bromide).

-

-

Reaction:

-

Place the reaction vessel in a preheated oil bath or microwave reactor at the desired temperature (typically 80-110 °C).

-

Stir the reaction mixture vigorously for the specified time (typically 4-24 hours).

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Work-up:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with the organic solvent (2-3 times).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

-

-

Characterization:

-

Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Troubleshooting

-

Low Yield:

-

Ensure all reagents and solvents are anhydrous and that the reaction was performed under a strictly inert atmosphere.

-

Screen different palladium catalysts, ligands, bases, and solvents. For this substrate, a stronger base like K₃PO₄ or Cs₂CO₃ and a biarylphosphine ligand are recommended.

-

Increase the reaction temperature or time.

-

Check the quality of the boronic acid, as it can degrade upon storage.

-

-

Protodeboronation (loss of the boronic acid group):

-

Use a milder base or a shorter reaction time.

-

Employ a catalyst system that promotes a faster rate of cross-coupling.

-

Consider using the corresponding boronate ester, which can be more stable.

-

-

Formation of Homocoupled Products:

-

Ensure the inert atmosphere is maintained throughout the reaction to minimize oxygen, which can promote homocoupling.

-

Optimize the stoichiometry of the reactants.

-

Conclusion

The palladium-catalyzed Suzuki-Miyaura coupling of this compound provides an efficient route to valuable biaryl and heteroaryl compounds for drug discovery and development. Careful consideration of the catalyst system and reaction conditions is essential to overcome the challenges associated with this electron-deficient heteroaryl boronic acid. The protocols and data presented in this application note serve as a comprehensive guide for researchers to successfully implement this important transformation in their synthetic endeavors.

References

Optimizing Suzuki Reactions: Base Selection for 2-Isobutoxy-5-(trifluoromethyl)pyridine-3-boronic acid

Application Note AP-SMC-028

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized transformation in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is of paramount importance in the pharmaceutical and agrochemical industries for the synthesis of complex molecules, particularly biaryl and heteroaryl structures.

This application note focuses on the Suzuki-Miyaura coupling of 2-Isobutoxy-5-(trifluoromethyl)pyridine-3-boronic acid, a key building block in medicinal chemistry. The presence of both an electron-donating alkoxy group and a strongly electron-withdrawing trifluoromethyl group on the pyridine ring presents unique challenges. The primary obstacle in the coupling of such electron-deficient heteroaryl boronic acids is the propensity for protodeboronation, an undesired side reaction where the carbon-boron bond is cleaved. The choice of base is a critical parameter in mitigating this side reaction and achieving high yields of the desired coupled product.

The Critical Role of the Base

In the Suzuki-Miyaura catalytic cycle, the base plays a crucial role in the transmetalation step. It activates the boronic acid to form a more nucleophilic boronate species, which then transfers its organic moiety to the palladium catalyst. However, a base that is too strong or nucleophilic can accelerate the undesired protodeboronation of the sensitive pyridine-3-boronic acid. Therefore, a careful selection of the base is essential for a successful coupling reaction. Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are often employed to strike a balance between efficient transmetalation and minimal protodeboronation.

Comparative Analysis of Bases

While specific quantitative data for the Suzuki coupling of this compound is not extensively published, data from studies on structurally similar pyridylboronic acids provides valuable insights. A screening of bases for the coupling of 2-methoxy-5-pyridylboronic acid with a heteroaryl bromide demonstrated the efficacy of various inorganic bases.[1] The following table summarizes these findings, which can serve as a strong starting point for optimizing the reaction of the title compound.

| Entry | Base (equivalents) | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

| 1 | K₂CO₃ (3.0) | Dioxane/H₂O | Pd(dppf)Cl₂ | 80 | 12 | 75 |

| 2 | Na₂CO₃ (3.0) | Dioxane/H₂O | Pd(dppf)Cl₂ | 80 | 12 | 72 |

| 3 | Cs₂CO₃ (3.0) | Dioxane/H₂O | Pd(dppf)Cl₂ | 80 | 12 | 81 |

| 4 | K₃PO₄ (3.0) | Dioxane/H₂O | Pd(dppf)Cl₂ | 80 | 12 | 85 |

Data is representative for a Suzuki coupling of a closely related 2-alkoxy-pyridylboronic acid and is intended to be a guideline for optimization.[1]

The results indicate that for this class of electron-deficient pyridylboronic acids, potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are particularly effective, likely due to their ability to promote the desired transmetalation while being mild enough to minimize protodeboronation.

Experimental Workflow and Logic

A systematic approach is crucial for determining the optimal base for a specific Suzuki coupling reaction. The following diagram illustrates a typical experimental workflow for a base screening study.

Caption: Workflow for Suzuki coupling base screening.

Detailed Experimental Protocol: Base Screening

This protocol provides a general method for screening different bases in the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

-

This compound

-

Aryl bromide (e.g., 4-bromoanisole)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂)

-

Bases: Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃), Potassium Phosphate (K₃PO₄), Sodium Carbonate (Na₂CO₃)

-

Solvent: 1,4-Dioxane (anhydrous, degassed)

-

Degassed water

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating plate

Procedure:

-

Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.2 mmol, 1.2 equiv.), the aryl bromide (1.0 mmol, 1.0 equiv.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%) to an oven-dried reaction vial equipped with a magnetic stir bar. Prepare four such vials for screening four different bases.

-

Base Addition: To each vial, add one of the following bases:

-

Vial 1: K₂CO₃ (3.0 mmol, 3.0 equiv.)

-

Vial 2: Cs₂CO₃ (3.0 mmol, 3.0 equiv.)

-

Vial 3: K₃PO₄ (3.0 mmol, 3.0 equiv.)

-

Vial 4: Na₂CO₃ (3.0 mmol, 3.0 equiv.)

-

-

Solvent Addition: To each vial, add degassed 1,4-dioxane and degassed water in a 4:1 ratio (to achieve a final concentration of the aryl bromide of ~0.2 M).

-

Reaction Execution: Seal the vials and place them in a preheated oil bath or heating block at 80-100 °C. Stir the reaction mixtures vigorously for 12-24 hours.

-

Monitoring: Monitor the progress of the reactions by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by taking small aliquots from the reaction mixture.

-